Cyclopentane-1,1-diyldibenzene-4,1-diyl bis(4-bromo-3-nitrobenzoate)
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Overview
Description
4-(1-{4-[(4-BROMO-3-NITROBENZOYL)OXY]PHENYL}CYCLOPENTYL)PHENYL 4-BROMO-3-NITROBENZOATE is a complex organic compound characterized by the presence of bromine and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-{4-[(4-BROMO-3-NITROBENZOYL)OXY]PHENYL}CYCLOPENTYL)PHENYL 4-BROMO-3-NITROBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1-{4-[(4-BROMO-3-NITROBENZOYL)OXY]PHENYL}CYCLOPENTYL)PHENYL 4-BROMO-3-NITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under appropriate conditions.
Reduction: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents such as hydrogen gas or metal hydrides for reduction reactions, and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-(1-{4-[(4-BROMO-3-NITROBENZOYL)OXY]PHENYL}CYCLOPENTYL)PHENYL 4-BROMO-3-NITROBENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(1-{4-[(4-BROMO-3-NITROBENZOYL)OXY]PHENYL}CYCLOPENTYL)PHENYL 4-BROMO-3-NITROBENZOATE involves its interaction with specific molecular targets and pathways. The bromine and nitro groups play a crucial role in its reactivity and binding affinity to target molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(1-{4-[(4-BROMO-3-NITROBENZOYL)OXY]PHENYL}CYCLOPENTYL)PHENYL 4-BROMO-3-NITROBENZOATE is unique due to its specific structural features, including the presence of both bromine and nitro groups on multiple aromatic rings
Properties
Molecular Formula |
C31H22Br2N2O8 |
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Molecular Weight |
710.3 g/mol |
IUPAC Name |
[4-[1-[4-(4-bromo-3-nitrobenzoyl)oxyphenyl]cyclopentyl]phenyl] 4-bromo-3-nitrobenzoate |
InChI |
InChI=1S/C31H22Br2N2O8/c32-25-13-3-19(17-27(25)34(38)39)29(36)42-23-9-5-21(6-10-23)31(15-1-2-16-31)22-7-11-24(12-8-22)43-30(37)20-4-14-26(33)28(18-20)35(40)41/h3-14,17-18H,1-2,15-16H2 |
InChI Key |
UIPONIQDVMYLGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)Br)[N+](=O)[O-])C4=CC=C(C=C4)OC(=O)C5=CC(=C(C=C5)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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